

Application Notes and Protocols for FIIN-1 Studies

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Compound of Interest

Compound Name: *FIIN-1*

Cat. No.: *B612008*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments with **FIIN-1**, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections detail the mechanism of action of **FIIN-1**, protocols for key in vitro and in vivo experiments, and quantitative data to aid in experimental design and data interpretation.

Introduction to FIIN-1

FIIN-1 is a small molecule inhibitor that selectively targets the ATP-binding site of FGFRs. It forms a covalent bond with a conserved cysteine residue in the P-loop of FGFR1, FGFR2, and FGFR3, and to a lesser extent FGFR4, leading to irreversible inhibition of their kinase activity. [1][2] This covalent modification results in sustained target inhibition, making **FIIN-1** a valuable tool for studying FGFR signaling in cancer and other diseases.

Mechanism of Action:

FIIN-1's mechanism involves the acrylamide moiety, which acts as a Michael acceptor for the thiol group of the P-loop cysteine residue (Cys486 in FGFR1).[1] This targeted covalent bond formation leads to the irreversible inactivation of the receptor's kinase function.

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of **FIIN-1** against various kinases and cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro and in vivo experiments.

Table 1: Biochemical Activity of **FIIN-1**

Target	Assay Type	Value (nM)	Reference
FGFR1	IC50 (Z'-LYTE)	9.2	[1][3]
FGFR2	IC50 (Z'-LYTE)	6.2	[1][3]
FGFR3	IC50 (Z'-LYTE)	11.9	[1][3]
FGFR4	IC50 (Z'-LYTE)	189	[1][3]
FGFR1	Kd	2.8	[3]
FGFR2	Kd	6.9	[3]
FGFR3	Kd	5.4	[3]
FGFR4	Kd	120	[3]
Blk	IC50	381	[1]
Flt1	IC50	661	[1]
VEGFR2	Kd	210	

Table 2: Cellular Activity of **FIIN-1** in Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	EC50/IC50 (nM)	Reference
Ba/F3 (Tel-FGFR1)	Pro-B	Proliferation	14	[1]
Ba/F3 (Tel-FGFR3)	Pro-B	Proliferation	10	
NCI-H520	Lung	SRB	121	[3]
SW780	Bladder	SRB	277	[3]
KATO III	Gastric	Proliferation	14	[3]
SNU-16	Gastric	Proliferation	30	[3]
RT4	Bladder	Proliferation	70	[3]
A2780	Ovary	Proliferation	220	[3]
SBC-3	Lung	Proliferation	80	[3]
G-401	Kidney	Proliferation	140	[3]

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the activity of **FIIN-1**.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 value of **FIIN-1** against FGFR kinases using a fluorescence resonance energy transfer (FRET)-based assay such as the Z'-LYTE™ Kinase Assay.[1][4][5]

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
- Z'-LYTE™ Kinase Assay Kit - Ser/Thr or Tyr Peptide

- **FIIN-1** (dissolved in DMSO)
- ATP
- Kinase buffer
- 384-well microplate, black
- Fluorescence plate reader

Protocol:

- Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a 2X kinase solution in kinase buffer.
- Prepare Peptide/ATP Mixture: Prepare a 4X solution of the appropriate FRET peptide and ATP in kinase buffer. The final ATP concentration should be at or near the K_m for the specific FGFR isoform.
- Prepare **FIIN-1** Dilutions: Perform a serial dilution of **FIIN-1** in DMSO, and then dilute further in kinase buffer to achieve a 4X final concentration.
- Assay Plate Setup:
 - Add 5 μL of 4X **FIIN-1** dilutions or vehicle (DMSO) to the appropriate wells of the 384-well plate.
 - Add 10 μL of the 2X kinase solution to each well.
 - Pre-incubate for 60 minutes at room temperature to allow for covalent bond formation.
 - Initiate the kinase reaction by adding 5 μL of the 4X Peptide/ATP mixture to each well.
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
- Development Reaction: Add 5 μL of the Development Reagent solution from the Z'-LYTE™ kit to each well.

- Incubation: Incubate for 60 minutes at room temperature.
- Read Plate: Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
- Data Analysis: Calculate the emission ratio and percent inhibition for each **FIIN-1** concentration. Plot the percent inhibition against the log of the **FIIN-1** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes the use of the Sulforhodamine B (SRB) assay to measure the effect of **FIIN-1** on the proliferation of adherent cancer cell lines.^{[6][7][8][9][10]}

Materials:

- Cancer cell line of interest (e.g., NCI-H520, SNU-16)
- Complete growth medium
- **FIIN-1** (dissolved in DMSO)
- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, pH 10.5)
- 96-well microplates, clear
- Microplate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **FIIN-1** in complete growth medium. Add 100 μ L of the **FIIN-1** dilutions to the appropriate wells. Include a vehicle control (DMSO).

- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 60 minutes.
- Washing: Wash the plate five times with deionized water and allow it to air dry completely.
- Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
- Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
- Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
- Read Plate: Measure the absorbance at 515 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell growth inhibition for each **FIIN-1** concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the **FIIN-1** concentration to determine the EC₅₀ value.

Western Blot Analysis of FGFR Signaling

This protocol is for assessing the inhibition of FGFR signaling by **FIIN-1** by measuring the phosphorylation status of FGFR and its downstream effector, ERK.^{[11][12][13][14][15]}

Materials:

- Cancer cell line of interest
- Serum-free medium
- **FIIN-1** (dissolved in DMSO)
- FGF ligand (e.g., bFGF)

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH or β -actin.
- HRP-conjugated secondary antibodies
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Protocol:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 16-24 hours.
 - Pre-treat the cells with various concentrations of **FIIN-1** or vehicle (DMSO) for 2-4 hours.
 - Stimulate the cells with FGF ligand (e.g., 20 ng/mL bFGF) for 15 minutes.
- Lysate Preparation:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells in 100-150 μ L of ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate in a microcentrifuge tube.

- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total FGFR, total ERK, and a loading control (GAPDH or β-actin).
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **FIIN-1** in a mouse xenograft model of FGFR-driven cancer.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- FGFR-dependent cancer cell line (e.g., NCI-H520, SNU-16)
- Matrigel
- **FIIN-1**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Calipers for tumor measurement

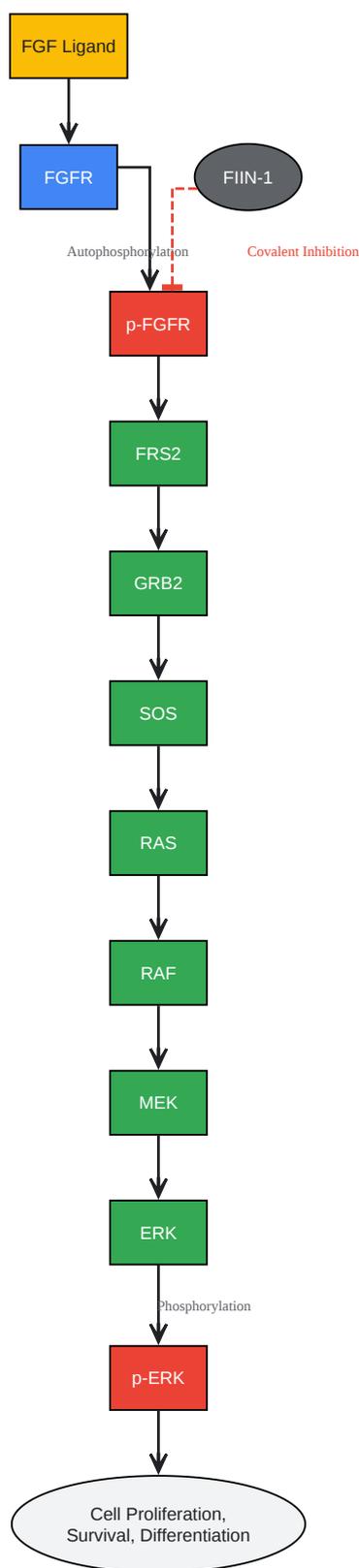
Protocol:

- Tumor Implantation:
 - Subcutaneously inject 5×10^6 cancer cells mixed with Matrigel into the flank of each mouse.
 - Monitor the mice for tumor growth.
- Treatment Groups:
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
 - Groups may include: Vehicle control, **FIIN-1** at various dose levels (e.g., 10, 30, 100 mg/kg).
- Drug Administration:
 - Prepare the **FIIN-1** formulation fresh daily.

- Administer **FIIN-1** or vehicle to the mice via the appropriate route (e.g., oral gavage) once or twice daily.
- Monitoring:
 - Measure tumor volume with calipers two to three times per week using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - Observe the general health of the animals.
- Endpoint and Analysis:
 - Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor weight can be measured as a primary endpoint.
 - Tumor tissue can be used for pharmacodynamic studies (e.g., Western blotting for p-FGFR) or histological analysis.
- Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.

Visualizations

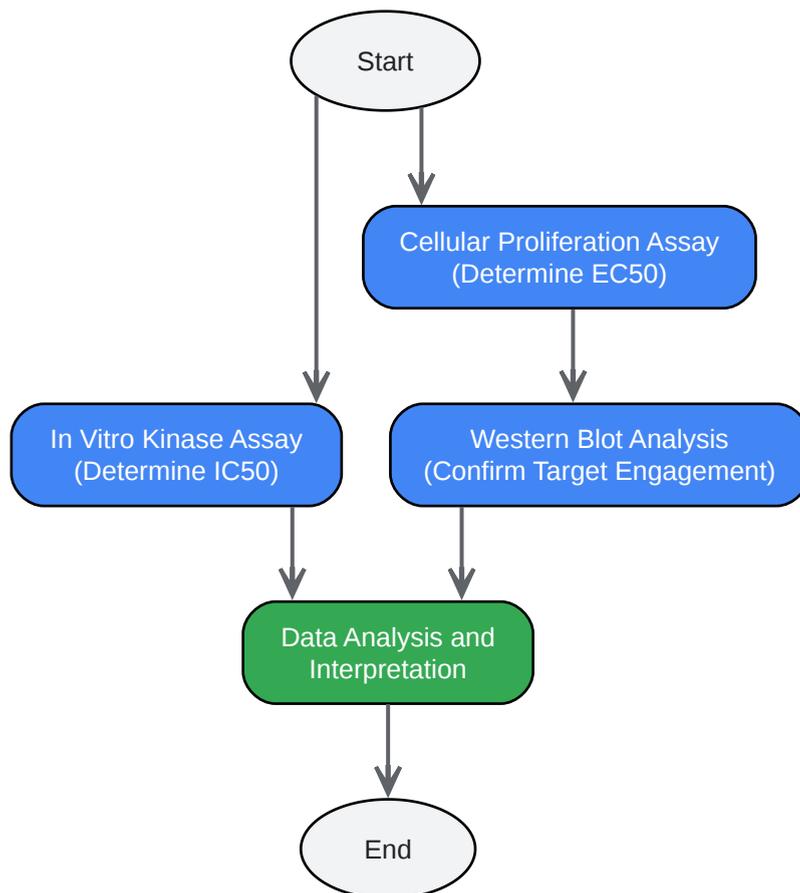
FGFR Signaling Pathway and FIIN-1 Inhibition



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Caption: FGFR signaling pathway and the inhibitory action of **FIIN-1**.

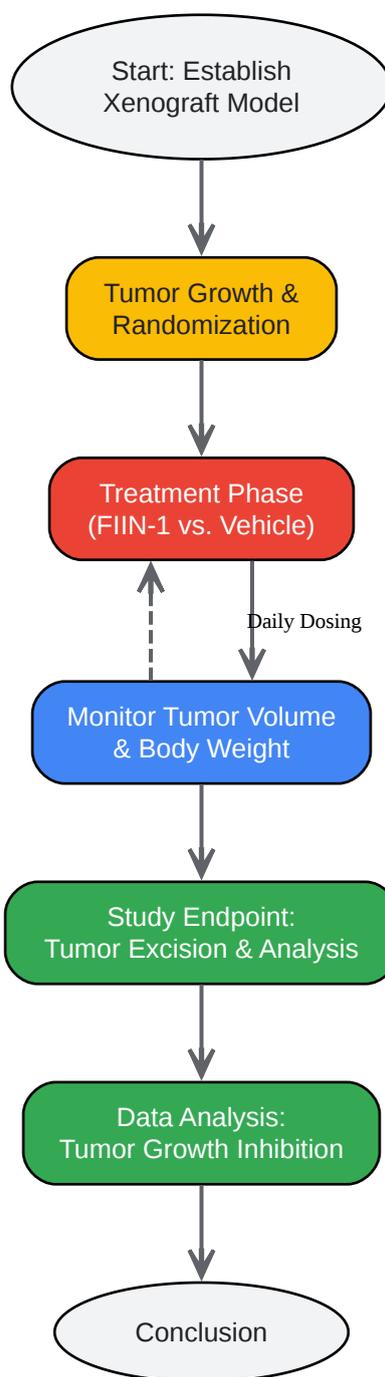
Experimental Workflow for FIIN-1 In Vitro Characterization



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Caption: Workflow for the in vitro characterization of **FIIN-1**.

Logical Flow for In Vivo Efficacy Study of FIIN-1



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Caption: Logical flow for an in vivo efficacy study of **FIIN-1**.

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